molecular formula C21H26ClNO4 B283409 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No. B283409
M. Wt: 391.9 g/mol
InChI Key: YBHONOUSIQZGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as ALE-1, is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine.

Scientific Research Applications

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell growth. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is that it has been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, one of the limitations of using N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is that it is a relatively new compound and more research is needed to fully understand its potential applications.

Future Directions

There are a number of future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. One area of research could focus on the development of new drugs based on the structure of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine. Another area of research could focus on the use of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While more research is needed to fully understand its potential applications, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine has the potential to be a valuable tool in the fight against various diseases.

Synthesis Methods

The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine involves a series of chemical reactions that begin with the reaction of 4-allyloxy-3-chloro-5-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine. This reaction is followed by a series of purification steps to obtain the final product, N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine.

properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C21H26ClNO4/c1-5-10-27-21-17(22)11-16(13-20(21)26-4)14-23-9-8-15-6-7-18(24-2)19(12-15)25-3/h5-7,11-13,23H,1,8-10,14H2,2-4H3

InChI Key

YBHONOUSIQZGNX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC)OC

Origin of Product

United States

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